molecular formula C24H29ClN8O B11096049 N-{4-[(1E)-1-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide

N-{4-[(1E)-1-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide

Cat. No.: B11096049
M. Wt: 481.0 g/mol
InChI Key: RPMFEFBUFNLFRK-WCMJOSRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-{(E)-2-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, a hydrazone linkage, and a phenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-(1-{(E)-2-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the triazine ring: This step involves the reaction of appropriate amines with cyanuric chloride under controlled conditions.

    Introduction of the hydrazone linkage: This is achieved by reacting the triazine intermediate with hydrazine derivatives.

    Attachment of the phenylacetamide moiety: This final step involves the reaction of the hydrazone intermediate with phenylacetic acid or its derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[4-(1-{(E)-2-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring or phenylacetamide moiety are replaced with other groups using appropriate reagents.

Scientific Research Applications

N-[4-(1-{(E)-2-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(1-{(E)-2-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-[4-(1-{(E)-2-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE can be compared with similar compounds such as:

    N-Hydroxy-N-(4-hydroxyphenyl)acetamide: This compound has a similar acetamide moiety but lacks the triazine and hydrazone linkages.

    N-(4-Chlorophenyl)-N’-(3-chloro-4-methylphenyl)urea: This compound shares the chlorophenyl group but has a different core structure.

The uniqueness of N-[4-(1-{(E)-2-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H29ClN8O

Molecular Weight

481.0 g/mol

IUPAC Name

N-[4-[(E)-N-[[4-(3-chloro-4-methylanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C24H29ClN8O/c1-6-33(7-2)24-29-22(27-20-11-8-15(3)21(25)14-20)28-23(30-24)32-31-16(4)18-9-12-19(13-10-18)26-17(5)34/h8-14H,6-7H2,1-5H3,(H,26,34)(H2,27,28,29,30,32)/b31-16+

InChI Key

RPMFEFBUFNLFRK-WCMJOSRZSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C)NC3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=C(C)C2=CC=C(C=C2)NC(=O)C)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.